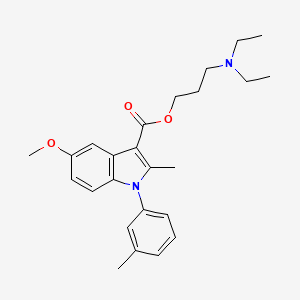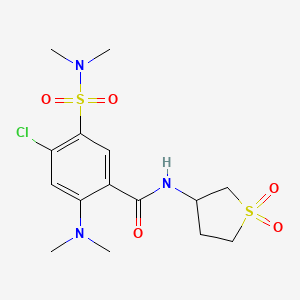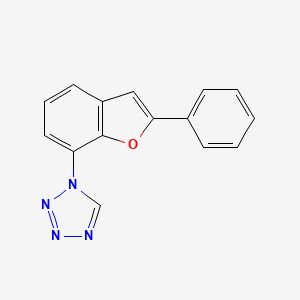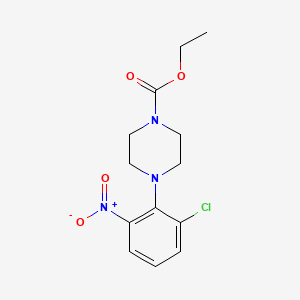![molecular formula C10H9N3OS2 B11488282 2-amino-7-(thiophen-3-yl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11488282.png)
2-amino-7-(thiophen-3-yl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-7-(thiophen-3-yl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is a heterocyclic compound that contains a thiazole ring fused with a pyridine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-(thiophen-3-yl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one can be achieved through various synthetic routes. One common method involves the reaction of 2-aminothiophene with a suitable aldehyde or ketone to form an intermediate, which is then cyclized to form the desired thiazolopyridine structure. The reaction conditions typically involve the use of a base such as triethylamine in an organic solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2-amino-7-(thiophen-3-yl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolopyridine derivatives.
Substitution: Formation of substituted thiazolopyridine derivatives.
科学的研究の応用
2-amino-7-(thiophen-3-yl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.
作用機序
2-アミノ-7-(チオフェン-3-イル)-6,7-ジヒドロ[1,3]チアゾロ[4,5-b]ピリジン-5(4H)-オンの作用機序は、特定の分子標的および経路との相互作用を含みます。 この化合物は、DNA修復プロセスに関与するポリ(ADP-リボース)ポリメラーゼ-1などの酵素を阻害する可能性があります . この阻害は、がん細胞におけるDNA損傷の蓄積につながり、最終的に細胞死をもたらす可能性があります。
6. 類似の化合物との比較
類似の化合物
チアゾール誘導体: チアミン(ビタミンB1)やペニシリンなどのチアゾール環を含む化合物。
ピリジン誘導体: ニコチンアミドやピリドキシン(ビタミンB6)などのピリジン環を含む化合物。
独自性
2-アミノ-7-(チオフェン-3-イル)-6,7-ジヒドロ[1,3]チアゾロ[4,5-b]ピリジン-5(4H)-オンは、その縮合したチアゾール-ピリジン構造により独自であり、他のチアゾールまたはピリジン誘導体と比較して、独特な生物学的活性と化学反応性を付与します .
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1) and penicillin.
Pyridine Derivatives: Compounds containing the pyridine ring, such as nicotinamide and pyridoxine (vitamin B6).
Uniqueness
2-amino-7-(thiophen-3-yl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is unique due to its fused thiazole-pyridine structure, which imparts distinct biological activities and chemical reactivity compared to other thiazole or pyridine derivatives .
特性
分子式 |
C10H9N3OS2 |
|---|---|
分子量 |
251.3 g/mol |
IUPAC名 |
2-amino-7-thiophen-3-yl-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C10H9N3OS2/c11-10-13-9-8(16-10)6(3-7(14)12-9)5-1-2-15-4-5/h1-2,4,6H,3H2,(H2,11,13)(H,12,14) |
InChIキー |
LATVFXYHMJBZNM-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=C(NC1=O)N=C(S2)N)C3=CSC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]butanamide](/img/structure/B11488206.png)

![6-butyl-1,3-dimethyl-8-(4-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11488212.png)
![Phosphonic acid, [1-[[amino(cyanoimino)methyl]amino]-1-methylethyl]-, diethyl ester](/img/structure/B11488215.png)
![4,4-dimethyl-13-(3-methylbutoxy)-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11488220.png)
![5-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-3-phenyl-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B11488230.png)
![N-[2-(1-adamantylthio)ethyl]-2,2-diphenylacetamide](/img/structure/B11488250.png)
![1-methyl-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B11488253.png)

![2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B11488265.png)
![N-(2-cyanophenyl)-2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11488273.png)
![2,2'-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis[N-(4-fluorophenyl)acetamide]](/img/structure/B11488274.png)

